N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the chlorophenyl and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and oxane precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, recycling of reagents, and minimization of waste.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide analogs: These compounds share a similar core structure but differ in the substituents attached to the core. They may exhibit different chemical and biological properties.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its aromaticity and stability.
Oxane derivatives: Compounds containing the oxane ring, which is a six-membered ring with one oxygen atom.
The uniqueness of N’-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-5-2-1-4-14(15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-6-3-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWCJUPUMYSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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